Cyclo(glycylglycylglycylglycylglycyl)

Description

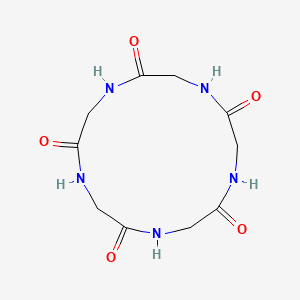

Cyclo(glycylglycylglycylglycylglycyl) is a cyclic pentapeptide composed exclusively of five glycine residues. Glycine, the simplest amino acid with a hydrogen side chain, imparts unique conformational flexibility and solubility to this compound. Cyclic peptides are notable for their enhanced metabolic stability compared to linear counterparts, making them promising candidates in drug discovery. However, the absence of bulky or charged side chains in cyclo-pentaglycine may limit its bioactivity, as seen in studies of similar compounds .

Properties

CAS No. |

23879-47-2 |

|---|---|

Molecular Formula |

C10H15N5O5 |

Molecular Weight |

285.26 g/mol |

IUPAC Name |

1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |

InChI |

InChI=1S/C10H15N5O5/c16-6-1-11-7(17)2-13-9(19)4-15-10(20)5-14-8(18)3-12-6/h1-5H2,(H,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20) |

InChI Key |

HARBSVXRNFUELQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(glycylglycylglycylglycylglycyl) typically involves the cyclization of a linear hexaglycine peptide. This can be achieved through solid-phase peptide synthesis (SPPS), followed by cyclization under specific conditions. The linear peptide is first assembled on a resin, and then cyclized using coupling reagents such as HATU or EDC in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent like DMF or DCM.

Industrial Production Methods

Industrial production of Cyclo(glycylglycylglycylglycylglycyl) would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo(glycylglycylglycylglycylglycyl) can undergo various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of glycine derivatives, while substitution reactions can introduce various functional groups into the peptide.

Scientific Research Applications

Cyclo(glycylglycylglycylglycylglycyl) has several applications in scientific research:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.

Industry: Utilized in the development of novel materials and as a building block for more complex cyclic peptides.

Mechanism of Action

The mechanism of action of Cyclo(glycylglycylglycylglycylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Cyclic Peptides

Structural Diversity and Bioactivity

Cyclic peptides exhibit diverse bioactivities depending on residue composition, stereochemistry, and ring size. Key comparisons include:

Cyclic Dipeptides (Diketopiperazines)

- Cyclo(L-Ala-Gly) : Exhibits moderate activity (IC50 = 0.75 mM), emphasizing the role of side-chain methylation in enhancing interactions with biological targets .

- Cyclo(L-Leu-L-Pro) : Shows antimicrobial activity, demonstrating that combining hydrophobic (leucine) and rigid (proline) residues improves target specificity .

Cyclic Tri- and Tetrapeptides

- Cyclo(L-Ala-L-Pro) : Inhibits glutathione-S-transferase (GST) in A. flavus, a mechanism absent in cyclo(L-Ala-Gly), underscoring the importance of proline in enzyme inhibition .

- Cyclo(L-Leu-L-Arg) : A diketopiperazine with antibacterial and antifungal properties, leveraging arginine’s cationic side chain for membrane disruption .

Cyclic Pentapeptides

- For example, cyclo(L-Val-Gly) (IC50 = 0.04 mM) and cyclo(L-Nva-Gly) (IC50 = 0.09 mM) show significantly higher aflatoxin inhibition due to branched alkyl side chains .

Structure-Activity Relationships (SAR)

- Side-Chain Modifications: Substituting glycine with residues like valine, norvaline (Nva), or isoleucine increases hydrophobicity and steric bulk, enhancing target binding. For instance, cyclo(L-Abu(2)-Gly) (IC50 = 0.01 mM) is ~75-fold more potent than cyclo(L-Ala-Gly) .

- Stereochemistry : Cyclo(d-Ala-Gly) (IC50 >10 mM) is inactive compared to its L-configured counterpart, indicating stereospecific interactions are critical .

- Ring Size : Larger rings (e.g., cyclo-pentaglycine) may adopt distinct conformations, but glycine’s flexibility could reduce binding specificity compared to constrained proline-containing cycles .

Physicochemical Properties

- Solubility : Glycine-rich peptides like cyclo-pentaglycine exhibit high aqueous solubility, whereas hydrophobic analogs (e.g., cyclo(L-Leu-Gly), IC50 = 4.2 mM) may face bioavailability challenges .

- Stability : Cyclic peptides generally resist proteolysis, but glycine’s lack of chiral centers may reduce metabolic stability compared to heteromeric cycles .

Key Research Findings

Table 1: Inhibitory Activity of Selected Cyclic Peptides

| Compound | IC50 (mM) | Target Organism/Enzyme | Key Structural Features |

|---|---|---|---|

| Cyclo(Gly-Gly) | >5.0 | A. flavus (aflatoxin) | Homodetic, no side chains |

| Cyclo(L-Ala-Gly) | 0.75 | A. flavus (aflatoxin) | Methyl side chain |

| Cyclo(L-Val-Gly) | 0.04 | A. flavus (aflatoxin) | Branched isopropyl side chain |

| Cyclo(L-Leu-L-Pro) | N/A | Microbial pathogens | Hydrophobic + rigid proline |

| Cyclo(L-Ala-L-Pro) | 1.9 | A. flavus GST | Proline-mediated enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing Cyclo(glycylglycylglycylglycylglycyl)?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, followed by cyclization using coupling agents like HATU or DCC. Critical steps include deprotection of the linear precursor (e.g., using TFA for Boc groups) and cyclization under high-dilution conditions to minimize oligomerization. Purification via reversed-phase HPLC (RP-HPLC) with gradient elution (e.g., water/acetonitrile + 0.1% TFA) ensures high purity (>95%) . Challenges include glycine’s flexibility, which may require iterative optimization of cyclization efficiency.

Q. How is the structural integrity of Cyclo(glycylglycylglycylglycylglycyl) validated post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms cyclization by identifying the absence of terminal amine protons and characteristic glycine α-proton shifts. Mass spectrometry (MS) provides molecular weight verification (e.g., ESI-MS or MALDI-TOF). Circular dichroism (CD) can assess secondary structure, though glycine’s lack of chirality may limit utility. Cross-validation with FT-IR for amide bond signatures is recommended .

Advanced Research Questions

Q. What experimental strategies resolve conformational heterogeneity of Cyclo(glycylglycylglycylglycylglycyl) in aqueous vs. organic solvents?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with force fields (e.g., AMBER or CHARMM) predict solvent-dependent conformations. Experimental validation involves temperature-controlled NMR to study chemical shift perturbations and 2D NOESY for intramolecular distances. Solvent titrations (e.g., DMSO/water mixtures) coupled with CD or fluorescence anisotropy can probe environmental sensitivity. Statistical clustering of MD trajectories identifies dominant conformers .

Q. How do researchers evaluate Cyclo(glycylglycylglycylglycylglycyl)’s interaction with biological targets, such as membrane receptors?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (Ka, Kd) to immobilized receptors. Competitive binding assays using fluorescently labeled ligands (e.g., FITC conjugates) in cell lines overexpressing target receptors (e.g., integrins) provide cellular-level insights. Confocal microscopy tracks intracellular uptake, while protease stability assays (e.g., incubation in serum-containing media) assess pharmacokinetic potential .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported thermodynamic stability values for Cyclo(glycylglycylglycylglycylglycyl)?

- Methodological Answer : Systematic meta-analysis of published data (e.g., melting temperatures from DSC, MD-derived ΔG values) identifies variables like buffer composition, pH, or measurement techniques as confounding factors. Reproducing experiments under standardized conditions (e.g., PBS pH 7.4, 25°C) with internal controls (e.g., a reference cyclic peptide) minimizes variability. Statistical tools (e.g., ANOVA or Bayesian inference) quantify significance of observed differences .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in scaling up Cyclo(glycylglycylglycylglycylglycyl) synthesis, and how are they mitigated?

- Methodological Answer : Scalability challenges include reduced cyclization efficiency at higher concentrations. Strategies include flow-chemistry setups for continuous dilution during cyclization or segmental condensation approaches. Analytical quality control (QC) protocols, such as inline UV monitoring during HPLC, ensure batch-to-batch consistency. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) guide storage condition optimization .

Ethical and Feasibility Considerations

Q. What ethical frameworks apply when studying Cyclo(glycylglycylglycylglycylglycyl) in preclinical models?

- Methodological Answer : Adherence to ARRIVE guidelines for animal studies ensures reproducibility and ethical compliance. In vitro alternatives (e.g., 3D organoids or microphysiological systems) reduce vertebrate use. For human cell lines, verify IRB approval and informed consent for donor-derived materials. Transparent reporting of negative/null results prevents publication bias .

Tables for Key Data

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | ESI-MS | 387.3 g/mol | |

| Purity Threshold | RP-HPLC | ≥95% | |

| Cyclization Yield | SPPS + HATU | 60–75% | |

| Binding Affinity (Integrin αvβ3) | SPR | N/A (glycine homomer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.